[D-Dab(CO-NH-OH)3]degarelix [D-Dab(CO-NH-OH)3]degarelix
Brand Name: Vulcanchem
CAS No.:
VCID: VC14561854
InChI: InChI=1S/C79H104ClN19O18/c1-42(2)34-57(69(106)90-56(14-9-10-31-83-43(3)4)76(113)99-33-11-15-64(99)75(112)85-44(5)66(81)103)91-72(109)60(37-48-21-28-54(29-22-48)88-77(82)114)93-73(110)61(38-47-19-26-53(27-20-47)87-68(105)62-40-65(102)97-79(116)96-62)94-74(111)63(41-100)95-67(104)55(30-32-84-78(115)98-117)89-71(108)59(36-46-17-24-52(80)25-18-46)92-70(107)58(86-45(6)101)39-49-16-23-50-12-7-8-13-51(50)35-49/h7-8,12-13,16-29,35,42-44,55-64,83,100,117H,9-11,14-15,30-34,36-41H2,1-6H3,(H2,81,103)(H,85,112)(H,86,101)(H,87,105)(H,89,108)(H,90,106)(H,91,109)(H,92,107)(H,93,110)(H,94,111)(H,95,104)(H3,82,88,114)(H2,84,98,115)(H2,96,97,102,116)/t44-,55-,56+,57+,58-,59-,60-,61+,62+,63+,64+/m1/s1
SMILES:
Molecular Formula: C79H104ClN19O18
Molecular Weight: 1643.2 g/mol

[D-Dab(CO-NH-OH)3]degarelix

CAS No.:

Cat. No.: VC14561854

Molecular Formula: C79H104ClN19O18

Molecular Weight: 1643.2 g/mol

* For research use only. Not for human or veterinary use.

[D-Dab(CO-NH-OH)3]degarelix -

Specification

Molecular Formula C79H104ClN19O18
Molecular Weight 1643.2 g/mol
IUPAC Name (4S)-N-[4-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-4-(hydroxycarbamoylamino)butanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide
Standard InChI InChI=1S/C79H104ClN19O18/c1-42(2)34-57(69(106)90-56(14-9-10-31-83-43(3)4)76(113)99-33-11-15-64(99)75(112)85-44(5)66(81)103)91-72(109)60(37-48-21-28-54(29-22-48)88-77(82)114)93-73(110)61(38-47-19-26-53(27-20-47)87-68(105)62-40-65(102)97-79(116)96-62)94-74(111)63(41-100)95-67(104)55(30-32-84-78(115)98-117)89-71(108)59(36-46-17-24-52(80)25-18-46)92-70(107)58(86-45(6)101)39-49-16-23-50-12-7-8-13-51(50)35-49/h7-8,12-13,16-29,35,42-44,55-64,83,100,117H,9-11,14-15,30-34,36-41H2,1-6H3,(H2,81,103)(H,85,112)(H,86,101)(H,87,105)(H,89,108)(H,90,106)(H,91,109)(H,92,107)(H,93,110)(H,94,111)(H,95,104)(H3,82,88,114)(H2,84,98,115)(H2,96,97,102,116)/t44-,55-,56+,57+,58-,59-,60-,61+,62+,63+,64+/m1/s1
Standard InChI Key GJGANCMMPWJOQC-UFLOVSMNSA-N
Isomeric SMILES C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CO)NC(=O)[C@@H](CCNC(=O)NO)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C
Canonical SMILES CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CCNC(=O)NO)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C

Introduction

Chemical Structure and Synthesis

Molecular Characteristics

[D-Dab(CO-NH-OH)3]degarelix (C79H104ClN19O18; MW: 1,643.2 g/mol) features a 10-amino-acid peptide backbone with critical modifications:

  • Position 3: D-configuration Dab residue with a hydroxyurea side chain (CO-NH-OH).

  • Positions 1, 2, 5, and 6: Aromatic and ureido-substituted residues for enhanced receptor binding .

The IUPAC condensed name reflects its complexity:
Ac-D-2Nal-D-Phe(4-Cl)-D-nCit(OH)(OH)-Ser-Phe(4-S-dihydroorotamido)-D-Phe(4-ureido)-Leu-Lys(iPr)-Pro-D-Ala-NH2 .

Synthesis Methodology

Synthesis employs solid-phase peptide synthesis (SPPS) with Fmoc chemistry:

  • Resin loading: Wang resin preloaded with D-Ala.

  • Sequential coupling: Automated addition of protected amino acids, including the Dab(CO-NH-OH) moiety at position 3.

  • Side-chain deprotection: TFA cleavage with scavengers (e.g., triisopropylsilane).

  • Purification: Reverse-phase HPLC (≥95% purity) using a C18 column and TEAP buffer .

Pharmacological Profile

Mechanism of Action

[D-Dab(CO-NH-OH)3]degarelix binds competitively to pituitary GnRH receptors, blocking endogenous GnRH signaling. This suppresses luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, leading to rapid testosterone depletion .

Key Pharmacodynamic Metrics:

ParameterValueSource
IC50 (GnRH antagonism)2.68 nM
LH suppression (50 μg)>80% for 24–48 hours
Testosterone nadir≤50 ng/dL within 72 h

Pharmacokinetics

  • Absorption: Subcutaneous administration forms a gel depot, with biphasic release (tmax = 40 hours) .

  • Elimination: Terminal half-life = 43 days (initial dose), 28 days (maintenance) .

  • Metabolism: Hepatic proteolysis; no active metabolites identified.

Comparative Analysis with Degarelix Analogues

Structural Modifications and Activity

The hydroxylamine group at position 3 reduces lipophilicity (HPLC tR = 21.3 min vs. 23.8 min for degarelix), correlating with shorter duration but retained potency :

CompoundIC50 (nM)Duration (castrated rat model)
Degarelix0.58>96 hours
[D-Dab(CO-NH-OH)3]degarelix2.6824–48 hours
[4Aph(CO-NH-OCH3)5]degarelix0.60>96 hours

Advantages and Limitations

  • Advantages: Faster testosterone suppression (72 vs. 96 hours for leuprolide) .

  • Limitations: Shorter duration necessitates frequent dosing compared to pegylated analogues .

Preclinical and Clinical Findings

Animal Studies

In castrated male rats, a 50 μg dose inhibited LH secretion by >80% for 48 hours, contrasting with degarelix’s >96-hour suppression . Histamine release assays showed negligible activity (0.1% of abarelix response), reducing anaphylaxis risk .

Human Data

While direct clinical trials are pending, network meta-analyses suggest oral GnRH antagonists (e.g., relugolix) achieve comparable castration rates (RR = 1.09 vs. degarelix) . [D-Dab(CO-NH-OH)3]degarelix’s pharmacokinetics predict similar efficacy with improved safety profiles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator